molecular formula C19H13F3N2S2 B11594725 2-[(4-Methylbenzyl)sulfanyl]-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile

2-[(4-Methylbenzyl)sulfanyl]-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile

Cat. No.: B11594725
M. Wt: 390.4 g/mol
InChI Key: AIVVCFOMIYPCBT-UHFFFAOYSA-N
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Description

2-[(4-Methylbenzyl)sulfanyl]-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile is a complex organic compound that features a pyridine ring substituted with various functional groups This compound is of interest due to its unique chemical structure, which includes a trifluoromethyl group, a thiophene ring, and a sulfanyl group attached to a methylbenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methylbenzyl)sulfanyl]-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common approach is to start with the formation of the pyridine ring, followed by the introduction of the trifluoromethyl group, the thiophene ring, and the sulfanyl group. Key steps may include:

    Formation of the Pyridine Ring: This can be achieved through a condensation reaction involving suitable precursors.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents under specific conditions.

    Attachment of the Thiophene Ring: This can be done via cross-coupling reactions such as Suzuki-Miyaura coupling.

    Addition of the Sulfanyl Group: This step may involve nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methylbenzyl)sulfanyl]-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common.

    Substitution: Halogenating agents, acids, or bases may be employed depending on the specific substitution reaction.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Exploration as a candidate for drug development due to its unique structure.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-Methylbenzyl)sulfanyl]-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile would depend on its specific application. In medicinal chemistry, for example, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Methylbenzyl)sulfanyl]-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the trifluoromethyl group, in particular, can significantly influence the compound’s biological activity and stability.

Properties

Molecular Formula

C19H13F3N2S2

Molecular Weight

390.4 g/mol

IUPAC Name

2-[(4-methylphenyl)methylsulfanyl]-6-thiophen-2-yl-4-(trifluoromethyl)pyridine-3-carbonitrile

InChI

InChI=1S/C19H13F3N2S2/c1-12-4-6-13(7-5-12)11-26-18-14(10-23)15(19(20,21)22)9-16(24-18)17-3-2-8-25-17/h2-9H,11H2,1H3

InChI Key

AIVVCFOMIYPCBT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSC2=C(C(=CC(=N2)C3=CC=CS3)C(F)(F)F)C#N

Origin of Product

United States

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